molecular formula C7H15NO B15363165 [2-(Methylamino)cyclopentyl]methanol

[2-(Methylamino)cyclopentyl]methanol

Cat. No.: B15363165
M. Wt: 129.20 g/mol
InChI Key: RAXLEUCWEKSFLO-UHFFFAOYSA-N
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Description

[2-(Methylamino)cyclopentyl]methanol is a bicyclic amine-alcohol compound characterized by a cyclopentane ring substituted with a methylamino group at position 2 and a hydroxymethyl group. The stereochemistry of substituents (e.g., cis vs. trans configurations) may influence its physicochemical properties and biological activity, as seen in derivatives like the cis-configured carbamate ester ((1R,2S)-2-(Methylamino)cyclopentyl)methyl dimethylcarbamate .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

[2-(methylamino)cyclopentyl]methanol

InChI

InChI=1S/C7H15NO/c1-8-7-4-2-3-6(7)5-9/h6-9H,2-5H2,1H3

InChI Key

RAXLEUCWEKSFLO-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCC1CO

Origin of Product

United States

Scientific Research Applications

Chemistry: [2-(Methylamino)cyclopentyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs. Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [2-(Methylamino)cyclopentyl]methanol exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. The molecular targets and pathways involved vary based on the biological context.

Comparison with Similar Compounds

Key Observations :

  • CAS 165383-56-2 : Despite a 0.95 similarity score, the replacement of the cyclopentane ring with a branched aliphatic chain suggests divergent solubility and bioavailability profiles .
  • CAS 156767-18-9 : The stereospecific trimethylcyclopentane core (1R,3S configuration) may enhance metabolic stability compared to the parent compound .

Pharmacologically Active Derivatives

Udifitimod

Udifitimod, a complex derivative, shares the cyclopentylmethanol core but incorporates a tetrahydronaphthalenyl substituent and methoxyphenyl ethyl group. This structural complexity likely targets specific receptors or enzymes, as seen in immunomodulatory agents. Its synthesis underscores the importance of stereochemistry in bioactive molecules [(1R,3S)-1-amino-3-{(6S)-6-[2-(2-méthoxyphényl)éthyl]-5,6,7,8-tétrahydronaphthalen-2-yl}cyclopentyl]methanol .

Patent Compounds with Heterocyclic Moieties

The addition of sulfonamide groups (e.g., N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[...]pyrazin-1-yl)cyclopentyl)-2-methylpropane-2-sulfonamide) enhances binding affinity to ATP pockets in enzymes .

Prodrug and Ester Derivatives

Carbamate esters of [2-(Methylamino)cyclopentyl]methanol, such as ((1R,2S)-2-(Methylamino)cyclopentyl)methyl dimethylcarbamate, are designed to improve pharmacokinetics. The esterification of the hydroxymethyl group enhances lipophilicity, facilitating membrane permeation, while enzymatic hydrolysis regenerates the active alcohol form .

Amino-Substituted Analogs

The compound {1-[(2-phenylethyl)amino]cyclopentyl}methanol replaces the methylamino group with a phenylethylamino moiety. This modification may enhance interactions with adrenergic or serotonin receptors, as seen in psychoactive or cardiovascular agents .

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